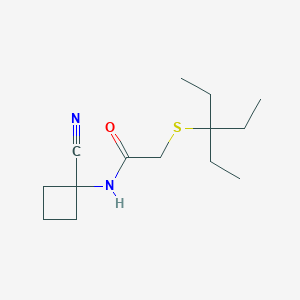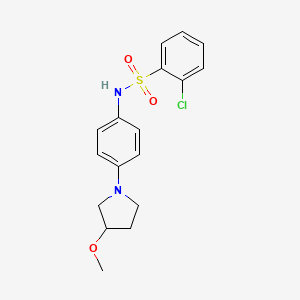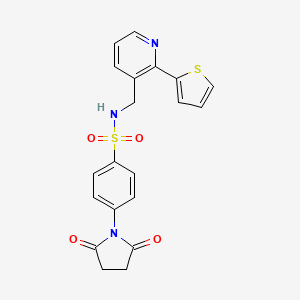
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive enhancing effects. CX717 is a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. The binding of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to the AMPA receptor results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide are primarily related to its ability to enhance the activity of the AMPA receptor. This results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its ability to enhance cognitive performance in both animals and humans, its well-established mechanism of action, and its availability in both pure form and as a commercial product. However, there are also several limitations to the use of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in lab experiments, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, including the development of more potent and selective positive allosteric modulators of the AMPA receptor, the investigation of the long-term effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide on cognitive performance and brain function, the exploration of the potential therapeutic applications of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in neurological and psychiatric disorders, and the investigation of the potential for N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to enhance the efficacy of other cognitive enhancers and treatments.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide involves several steps, including the reaction of 1-cyanocyclobutane with ethyl 3-mercaptopentanoate, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with ammonia to yield N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide. The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been optimized to improve its yield and purity, and several modifications have been made to the original synthesis method.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been extensively studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve learning and memory processes, as well as increase attention and wakefulness. In human studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve cognitive performance in healthy individuals and in individuals with cognitive impairments, such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-4-14(5-2,6-3)18-10-12(17)16-13(11-15)8-7-9-13/h4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJISAJGKRULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)SCC(=O)NC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)



![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2741318.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)


![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)